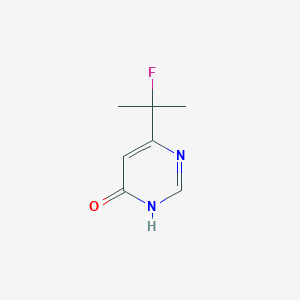

2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol

Vue d'ensemble

Description

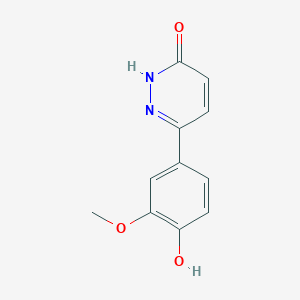

“2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol” is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as the nucleobases cytosine, thymine, and uracil . This compound is part of the trifluoromethylpyridines (TFMP) family, which are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

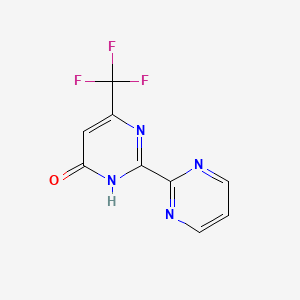

The synthesis of “2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol” involves a series of chemical reactions. A novel series of 2/6-aryl/heteroaryl substituted-N- (6- (trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues have been synthesized from dichloropyrimidines by an initial substitution followed by Suzuki coupling with boronic acids or esters .Molecular Structure Analysis

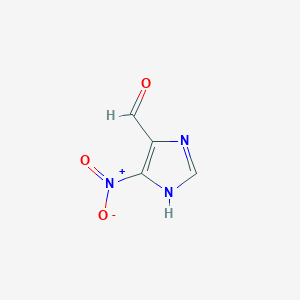

The molecular structure of “2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol” is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The trifluoromethyl group (-CF3) is attached to the pyrimidine ring, contributing to the unique properties of this compound .Chemical Reactions Analysis

The chemical reactions involving “2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol” are complex and can involve multiple steps. For example, two procedures for the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one have been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .Applications De Recherche Scientifique

Cancer Research: PLK4 Inhibition

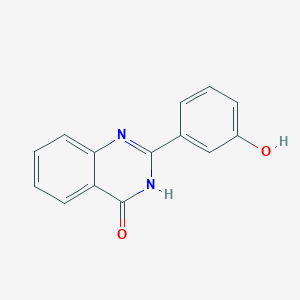

This compound has been identified as a potential inhibitor of Polo-like kinase 4 (PLK4) . PLK4 is crucial for centriole duplication and maintaining genome integrity. Overexpression of PLK4 is observed in various cancers, making it a significant anticancer target. Derivatives of this compound have shown high inhibitory activity and are being explored for their potential value in cancer treatment .

Endocrinology: Steroid Analysis

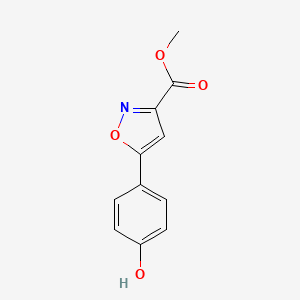

In the field of endocrinology, this compound serves as a derivatization reagent for the simultaneous determination of testosterone and dihydrotestosterone in murine tissue and serum . This application is vital for studying hormonal balances and disorders.

Radiochemistry: Chelate Complex Synthesis

The compound is used in the synthesis of organohydrazide chelate complexes of rhenium and technetium . These elements are used in radioactive tracers for medical imaging, providing a pathway for creating more effective diagnostic tools.

Pharmacology: Drug Development

Research indicates that derivatives of this compound could be used in the development of new pharmacological agents. For instance, it has been utilized in the preparation of 1-(4-methoxyphenyl)ethanone [(4-trifluoromethyl)pyrimidine-2-yl]hydrazone (NAS-75) , which may have therapeutic applications .

Chemical Biology: GPCR Activation

It has been discovered as part of a class of compounds that activate the G-protein coupled receptor (GPCR) Takeda G-protein receptor 5 (TGR5) . This receptor is involved in various physiological processes, and its activation by such compounds could lead to new treatments for metabolic disorders.

Orientations Futures

Propriétés

IUPAC Name |

2-pyrimidin-2-yl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N4O/c10-9(11,12)5-4-6(17)16-8(15-5)7-13-2-1-3-14-7/h1-4H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHNBQPDEIOEGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NC(=CC(=O)N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418161.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1418165.png)

![Furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418173.png)

![3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B1418176.png)